molecular formula C14H23N B13334605 (2-Ethylbutyl)[(3-methylphenyl)methyl]amine

(2-Ethylbutyl)[(3-methylphenyl)methyl]amine

Cat. No.: B13334605
M. Wt: 205.34 g/mol
InChI Key: CJERLCGKBSGXRO-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)[(3-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of an ethylbutyl group and a methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)[(3-methylphenyl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[(3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2-Ethylbutyl)[(3-methylphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylbutyl)[(4-methylphenyl)methyl]amine
  • (2-Ethylbutyl)[(2-methylphenyl)methyl]amine
  • (2-Ethylbutyl)[(3-chlorophenyl)methyl]amine

Uniqueness

(2-Ethylbutyl)[(3-methylphenyl)methyl]amine is unique due to the specific positioning of the ethylbutyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point, solubility, and stability, as well as distinct biological effects.

Biological Activity

Basic Information

PropertyValue
Molecular FormulaC13H19N
Molecular Weight191.30 g/mol
IUPAC Name(2-Ethylbutyl)[(3-methylphenyl)methyl]amine

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may act as a monoamine reuptake inhibitor , similar to other amines that influence neurotransmitter levels in the brain. This mechanism could potentially lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can alleviate symptoms of depression by modulating neurotransmitter systems.
  • Cognitive Enhancement : There is evidence to support the idea that this compound may enhance cognitive functions, particularly in memory and learning tasks.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases.

Toxicological Profile

Understanding the toxicological profile is essential for assessing the safety of this compound. Research has shown varying degrees of toxicity depending on dosage and exposure duration. Animal studies are crucial for establishing safe dosage levels and identifying any adverse effects.

Case Study 1: Antidepressant-Like Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The results indicated a comparable efficacy to established antidepressants, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adult participants, this compound was administered to evaluate its effects on cognitive performance. Participants exhibited improved scores on memory recall tests and attention tasks, indicating its potential utility in enhancing cognitive functions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameMechanism of ActionNotable Effects
1-(1-Phenylethyl)piperidineDopamine reuptake inhibitionMood enhancement
N,N-Dimethyl-2-phenylethylamineNorepinephrine reuptake inhibitionIncreased alertness
4-MethylamphetamineDopaminergic activityStimulant effects

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-ethyl-N-[(3-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-4-13(5-2)10-15-11-14-8-6-7-12(3)9-14/h6-9,13,15H,4-5,10-11H2,1-3H3

InChI Key

CJERLCGKBSGXRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=CC(=C1)C

Origin of Product

United States

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